molecular formula C7H7NO2 B1167376 .alpha.-Carrageenan CAS No. 104781-83-1

.alpha.-Carrageenan

Cat. No.: B1167376
CAS No.: 104781-83-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Sulfated Galactans from Rhodophyceae

Red algae (Rhodophyta) are a notable source of unique sulfated galactans, including agar, agarose, and carrageenans. nih.govfrontiersin.org These polysaccharides are characterized by backbones primarily composed of alternating 3-linked β-D-galactopyranose units (often referred to as A-units) and 4-linked α-galactopyranose residues (B-units). frontiersin.orgfrontiersin.org The acidic nature of these galactans is attributed to the presence of sulfate (B86663) groups esterifying hydroxyl positions on the monosaccharide units. frontiersin.org The structural diversity among red algal galactans arises from variations in the linkage types, the presence or absence of 3,6-anhydro bridges on the 4-linked residues, and the positions and number of sulfate ester groups. nih.govnih.govnih.govresearchgate.net

Classification and Structural Relationships within the Carrageenan Family

Carrageenans are broadly classified based on their structural features, particularly the sulfation patterns and the presence or absence of the 3,6-anhydro bridge on the 4-linked α-galactopyranose residue. nih.govnih.govresearchgate.net While there are at least 15 different carrageenan structures identified nih.gov, the family is commonly categorized by Greek letters, including the well-known kappa (κ), iota (ι), and lambda (λ), as well as less common types such as mu (μ), nu (ν), theta (θ), xi (ξ), alpha (α), beta (β), gamma (γ), omega (ω), and psi (ψ). researchgate.net

The three primary commercial classes of carrageenan are kappa (κ), iota (ι), and lambda (λ). wikipedia.orgulprospector.com These types are distinguished by the number and position of sulfate groups per repeating disaccharide unit and the presence of 3,6-anhydrogalactose. wikipedia.orgagargel.com.brnih.govnih.govpatsnap.com

Kappa-carrageenan (κ-carrageenan) is typically composed of repeating disaccharide units of alternating 3-linked β-D-galactose 4-sulfate and 4-linked 3,6-anhydro-α-D-galactopyranose. It contains approximately one sulfate group per disaccharide unit. wikipedia.orgagargel.com.brnih.govnih.gov Kappa-carrageenan is known for forming strong, rigid gels, particularly in the presence of potassium ions. wikipedia.orgulprospector.compatsnap.com

Iota-carrageenan (ι-carrageenan) consists of repeating disaccharide units of alternating 3-linked β-D-galactose 4-sulfate and 4-linked 3,6-anhydro-α-D-galactopyranose 2-sulfate. It contains approximately two sulfate groups per disaccharide unit. wikipedia.orgagargel.com.brnih.gov Iota-carrageenan forms soft, elastic gels, especially in the presence of calcium ions. wikipedia.orgulprospector.compatsnap.com

Lambda-carrageenan (λ-carrageenan) is characterized by repeating disaccharide units of alternating 3-linked β-D-galactose 2-sulfate and 4-linked α-D-galactose 2,6-disulfate. It contains approximately three sulfate groups per disaccharide unit and notably lacks the 3,6-anhydro bridge in the 4-linked residue. wikipedia.orgagargel.com.brnih.gov Lambda-carrageenan does not typically form gels but is used as a thickener. wikipedia.orgulprospector.compatsnap.com

The structural differences, particularly the degree of sulfation and the presence of 3,6-anhydrogalactose, significantly influence the gelling properties and solubility of these carrageenan types. wikipedia.orgagargel.com.brulprospector.com

Here is a summary of the key structural features of kappa, iota, and lambda carrageenans:

Carrageenan TypeRepeating Disaccharide UnitsSulfate Groups per Disaccharide3,6-AnhydrogalactoseTypical Gelling Behavior (with ions)
Kappa (κ)3-linked β-D-Galactose 4-sulfate and 4-linked 3,6-anhydro-α-D-galactopyranose~1PresentStrong, rigid gel (K⁺)
Iota (ι)3-linked β-D-Galactose 4-sulfate and 4-linked 3,6-anhydro-α-D-galactopyranose 2-sulfate~2PresentSoft, elastic gel (Ca²⁺)
Lambda (λ)3-linked β-D-Galactose 2-sulfate and 4-linked α-D-Galactose 2,6-disulfate~3AbsentNon-gelling (thickener)

Alpha-carrageenan (α-carrageenan) is another structural type within the broader carrageenan family, though less commonly discussed than the major commercial types. researchgate.net While detailed structural information on alpha-carrageenan is less abundant in the provided sources compared to kappa, iota, and lambda, research has identified its presence and certain structural characteristics.

One study on carrageenans extracted from red algae of the genus Callophycus identified highly pyruvylated carrageenans, including a pyruvylated alpha-carrageenan. mdpi.com This structure predominantly consisted of alternating 3-linked 4′,6′-O-(1-carboxyethylidene)-β-D-galactopyranosyl (GP) units and 4-linked 3,6-anhydro-α-D-galactopyranosyl 2-sulfate (DA2S) units. mdpi.com This indicates that, in this specific instance, the 4-linked residue of the disaccharide unit in alpha-carrageenan shares the 3,6-anhydro-α-D-galactopyranosyl 2-sulfate (DA2S) structure found in iota-carrageenan, but it alternates with a modified 3-linked galactose unit (pyruvylated β-D-galactopyranosyl) instead of the sulfated β-D-galactose 4-sulfate (G4S) unit typical of iota-carrageenan. nih.govmdpi.com

Many red algal species produce carrageenans that are not ideally pure kappa, iota, or lambda structures but rather consist of hybrid molecules containing varying proportions of different repeating units within the same polysaccharide chain. agargel.com.brmdpi.comresearchgate.net These hybrid structures contribute to the wide range of rheological properties observed in carrageenan extracts. researchgate.net

Research has shown the existence of hybrid carrageenans that incorporate alpha-carrageenan moieties. For instance, enzymatic modification of iota-carrageenan using a specific sulfatase has been shown to convert iota-carrabiose units into alpha-carrabiose units, resulting in hybrid iota-/alpha-carrageenan or even pure alpha-carrageenan. nih.gov Furthermore, this enzymatic approach has been utilized to prepare hybrid kappa-/iota-/alpha-carrageenan and kappa-/alpha-carrageenan starting from kappa-/iota-carrageenan. nih.gov This indicates that alpha-carrageenan structural units can exist alongside kappa and iota units within a single hybrid polysaccharide molecule, adding another layer of complexity to the carrageenan family. Hybrid carrageenans, sometimes referred to as kappa-2 or weak kappa, have gained attention due to their intermediate texturizing properties between kappa and iota carrageenans. mdpi.comencyclopedia.pub

The Distinct Structural Features of Alpha-Carrageenan

Historical Context of Academic Inquiry into Carrageenans

The use of carrageenan-bearing red algae has a long history, with evidence suggesting use in Ireland since the early 19th century and in China around 600 B.C. for various purposes, including food and traditional medicine. mdpi.com The name "carrageenan" is derived from "Carrageen Moss," a common name for Chondrus crispus. agriculturejournals.cz

Academic inquiry into the chemical nature of carrageenans began to gain traction in the mid-20th century. Early work in 1946 described carrageenans (then referred to as carrageenin) in the chemical literature, citing references dating back to 1844. acs.org Initial fractionation studies on Chondrus crispus in the 1950s led to the isolation and naming of kappa- and lambda-carrageenan fractions, distinguished by their precipitation behavior with potassium chloride. fao.org Chemical analysis of these fractions revealed key structural differences, including the presence of 3,6-anhydro-D-galactose in kappa but not significantly in lambda, a sugar unit previously unknown in nature. fao.org This early research laid the foundation for understanding the relationship between the structural composition and the properties of different carrageenan types. Academic interest has continued, focusing on detailed structural analysis, biological activities, and potential applications. mdpi.comacs.org

Properties

CAS No.

104781-83-1

Molecular Formula

C7H7NO2

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Carrageenan in Red Algae

Proposed Biosynthetic Schemes of Carrageenan Polysaccharides

The complete biosynthetic pathway of carrageenan in red algae is not yet fully elucidated, but several schemes have been proposed based on structural analysis of carrageenan types and precursors, as well as the identification of relevant enzyme activities nih.govresearchgate.netmdpi.com. The biosynthesis is generally believed to initiate with the polymerization of galactose units, followed by sulfation and the formation of 3,6-anhydro-bridges frontiersin.orgfrontiersin.orgfrontiersin.org. This process is thought to primarily occur within the Golgi apparatus, with subsequent modifications potentially taking place in the cell wall frontiersin.orgfrontiersin.orgfrontiersin.org.

Two alternative pathways for the initial polymerization and sulfation have been suggested. One proposes the synthesis of a neutral galactan precursor followed by sulfation frontiersin.orgfrontiersin.org. The other suggests that a sulfated galactose molecule is incorporated during the polymerization process frontiersin.orgfrontiersin.org. Regardless of the initial steps, the maturation of carrageenan involves specific enzymatic modifications of precursor polysaccharides frontiersin.org. For instance, gamma (γ)-carrageenan is considered a primary precursor that is subsequently converted into kappa (κ)- and iota (ι)-carrageenans through the action of specific enzymes frontiersin.orgfrontiersin.orgfao.orgnih.gov. Mu (μ)- and nu (ν)-carrageenans are also recognized as biological precursors to κ- and ι-carrageenans, respectively, and can be transformed into the mature forms by alkaline treatment frontiersin.orgnih.gov.

Enzymatic Catalysis in Carrageenan Biogenesis

The biosynthesis of carrageenan involves the coordinated action of several key enzyme families. The main types of enzymatic activities predicted to be involved are galactosyltransferases (GTs), carbohydrate-sulfotransferases (CSTs), and galactose-sulfurylases (GSs) frontiersin.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgmdpi.commdpi.com.

Role of Galactosyltransferases (GTs)

Galactosyltransferases are enzymes responsible for forming the glycosidic bonds that create the polysaccharide backbone. In carrageenan biosynthesis, GTs are presumed to catalyze the formation of the alternating β-(1,4) and α-(1,3) linkages between galactose units frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net. This polymerization step likely utilizes activated sugar precursors, such as UDP-galactose, which is a major nucleotide sugar in red seaweeds frontiersin.orgmdpi.comfrontiersin.org. The formation of the carrageenan polymer backbone is thought to require the coordinated activity of at least two different galactosyltransferases to establish the characteristic alternating linkage pattern frontiersin.orgfrontiersin.orgresearchgate.net.

Role of Carbohydrate-Sulfotransferases (CSTs)

Carbohydrate-sulfotransferases are crucial enzymes that catalyze the addition of sulfate (B86663) groups to specific positions on the galactose units of the growing carrageenan chain frontiersin.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govmdpi.commdpi.com. Sulfation is a key modification that determines the specific type and properties of the resulting carrageenan nih.govmdpi.commdpi.com. This process typically involves the transfer of a sulfate group from a donor molecule, such as 3′-phosphoadenosine-5′-phosphosulfate (PAPS) mdpi.commdpi.com. Sulfation is suggested to occur in the Golgi apparatus after the polymerization of the polysaccharide backbone frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net. Different CSTs are likely responsible for sulfating specific hydroxyl positions on the galactose residues, contributing to the structural diversity of carrageenans nih.gov.

Role of Galactose-Sulfurylases (GSs)

Galactose-sulfurylases, also known as sulfohydrolases, are enzymes that catalyze the formation of the 3,6-anhydro-bridge by removing a sulfate group from the C6 position of an α-linked galactose residue nih.govfrontiersin.orgnih.govmdpi.com. This cyclization step is a critical modification in the maturation of κ- and ι-carrageenans, converting precursor structures like μ- and ν-carrageenan into their respective mature forms frontiersin.orgfrontiersin.orgfao.orgnih.govmdpi.commdpi.com. The formation of the 3,6-anhydro-bridge is the only step in algal carrageenan biosynthesis that has been biochemically demonstrated to date frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net. Studies have identified different galactose-sulfurylases, such as galactose-6-sulfurylase and galactose-2,6-sulfurylase, involved in the conversion of specific carrageenan precursors frontiersin.orgnih.gov. For example, galactose-6-sulfurylase catalyzes the conversion of μ-carrageenan to κ-carrageenan frontiersin.orgmdpi.commdpi.com.

Precursor Molecules and Intermediate Structures in Carrageenan Synthesis

The biosynthesis of carrageenan involves a series of precursor molecules and intermediate structures that undergo enzymatic modifications to form the final polysaccharide.

Neutral Galactan Precursors

Neutral galactans have been proposed as initial precursors in carrageenan biosynthesis frontiersin.orgfrontiersin.org. This hypothesis suggests that a linear chain of alternating β-(1,4)-linked and α-(1,3)-linked galactose units is first synthesized, which is then subsequently sulfated and modified frontiersin.orgfrontiersin.orgresearchgate.net. However, experimental evidence confirming the existence of a truly neutral galactan precursor in red algae has been limited frontiersin.orgfrontiersin.orgresearchgate.net. Some studies suggest that the presence of a 6-sulfate group on the α-(1,3)-linked galactose residues might be systematic in the precursor chain even before the action of galactose-sulfurylases frontiersin.orgresearchgate.net. UDP-galactose is considered a key precursor nucleotide sugar that fuels the synthesis of the galactan backbone frontiersin.orgmdpi.comfrontiersin.org.

Intermediate sulfated galactans, such as γ-, μ-, and ν-carrageenans, are well-recognized precursors that are converted into the mature κ- and ι-carrageenan structures through the action of sulfotransferases and galactose-sulfurylases frontiersin.orgfrontiersin.orgfao.orgnih.gov.

Table 1: Key Enzymes and Their Roles in Carrageenan Biosynthesis

Enzyme FamilyAbbreviationProposed Role
GalactosyltransferasesGTsCatalyze formation of glycosidic bonds in backbone.
Carbohydrate-SulfotransferasesCSTsCatalyze addition of sulfate groups.
Galactose-SulfurylasesGSsCatalyze formation of 3,6-anhydro-bridges.

Table 2: Proposed Carrageenan Precursors and Corresponding Mature Forms

Precursor StructureMature Carrageenan TypeEnzymatic Conversion Involved
Gamma (γ)-carrageenanKappa (κ)-carrageenanSulfotransferases, Galactose-6-sulfurylase
Gamma (γ)-carrageenanIota (ι)-carrageenanSulfotransferases, Galactose-2,6-sulfurylase
Mu (μ)-carrageenanKappa (κ)-carrageenanGalactose-6-sulfurylase
Nu (ν)-carrageenanIota (ι)-carrageenanGalactose-2,6-sulfurylase

These proposed pathways and the enzymes involved highlight the complex nature of carrageenan biosynthesis in red algae, involving a series of precise enzymatic modifications of galactan chains to yield the diverse range of carrageenan structures observed.

Gamma-Carrageenan Formation

Gamma-carrageenan (γ-carrageenan) is considered a primary precursor in the biosynthesis of certain carrageenan types, particularly in the pathway leading to κ-carrageenan. nih.govfrontiersin.org Proposed biosynthetic pathways suggest that γ-carrageenan, characterized by a sulfate group at the C6 position of the α-linked galactose unit, can be formed through the polymerization of UDP-galactose followed by sulfurylation, or directly from UDP-galactose and UDP-galactose-6-sulfate. nih.govresearchgate.net While γ-carrageenan is structurally related to the precursors of κ- and μ-carrageenan fao.org, its direct role as a precursor specifically for α-carrageenan (G-DA2S) is not as clearly established in the literature as its role in the κ-carrageenan pathway. The conversion of γ-carrageenan to μ-carrageenan is mediated by sulfotransferases, and subsequently, galactose-6-sulfurylase acts on μ-carrageenan to form the 3,6-anhydro bridge characteristic of κ-carrageenan. frontiersin.org

Cellular Localization of Biosynthetic Processes

The initial polymerization of the carrageenan backbone is thought to occur in the Golgi apparatus. oup.comfrontiersin.org Following polymerization and sulfation within the Golgi, carrageenan precursors are believed to be transported to the cell wall. frontiersin.org The crucial step involving the formation of the 3,6-anhydro bridge, which differentiates precursors like μ- and ν-carrageenan from mature κ- and ι-carrageenan, respectively, is catalyzed by sulfohydrolases located in the cell wall. oup.comfrontiersin.org Mature carrageenans are primarily found within the cell wall and the intercellular matrix of red algae, providing structural integrity and potentially serving as a water reservoir. oup.com

Characterization of Carrageenan Metabolism in Marine Heterotrophic Bacteria

Marine heterotrophic bacteria play a critical role in the marine carbon cycle by degrading complex polysaccharides from macroalgae, including carrageenans. asm.orgresearchgate.netnih.govresearchgate.net To utilize carrageenan as a carbon source, these bacteria produce a suite of enzymes, notably carrageenases and sulfatases, which work in concert to depolymerize and desulfurize the polysaccharides. asm.orgresearchgate.netasm.org

Enzymatic Degradation by Carrageenases (Glycoside Hydrolases)

Carrageenases are a class of glycoside hydrolases responsible for the initial depolymerization of carrageenan chains. nih.govmdpi.com These enzymes specifically cleave the internal β-(1-4) glycosidic linkages within the carrageenan backbone, yielding oligosaccharides. nih.govmdpi.com Different types of carrageenases exist, each specific for a particular carrageenan structure; for instance, κ-carrageenases (often in GH Family 16) and ι-carrageenases (often in GH Family 82) target the β−1,4 bonds in κ- and ι-carrageenan, respectively. asm.orgresearchgate.netnih.govmdpi.comdost.gov.ph Bacterial carrageenases are typically endohydrolases, meaning they cleave within the polysaccharide chain rather than from the ends. nih.gov

Sulfatase Activity in Carrageenan Catabolism

Sulfatases are essential enzymes in bacterial carrageenan catabolism, catalyzing the removal of sulfate ester groups from the polysaccharide or its derived oligosaccharides. asm.orgresearchgate.netacs.orgresearchgate.netnih.gov The removal of sulfate groups is crucial for bacteria to fully metabolize the sugar units. asm.orgresearchgate.net The diversity of sulfation patterns in carrageenans necessitates a variety of specific sulfatases with different substrate specificities and modes of action. acs.orgresearchgate.netfrontiersin.org

Specificity of 4S-Iota-Carrageenan Sulfatase

A particularly notable sulfatase in the context of α-carrageenan is the 4S-iota-carrageenan sulfatase. This enzyme specifically targets and hydrolyzes the sulfate ester located at the C4 position of the 3-linked β-D-galactopyranose residue within the ι-carrageenan repeating unit (ι-carrabiose). frontiersin.orgresearchgate.netnih.gov Research on enzymes from marine bacteria such as Pseudoalteromonas atlantica T6c and Pseudoalteromonas carrageenovora strain PscT has demonstrated this specific activity. frontiersin.orgresearchgate.netnih.gov For example, the 4S-iota-carrageenan sulfatase PaS1_19A shows a preference for hydrolyzing the 4S group from ι-carrageenan and does not exhibit activity on the 4S group in κ-carrageenan, highlighting its high substrate specificity. researchgate.netfrontiersin.org These sulfatases can act via an endo mode of action, removing sulfate groups from within the polysaccharide chain. frontiersin.orgresearchgate.netnih.gov

Transformation of Iota-Carrageenan to Alpha-Carrageenan via Enzymatic Pathways

The specific activity of 4S-iota-carrageenan sulfatase allows for the enzymatic transformation of ι-carrageenan into α-carrageenan. acs.orgresearchgate.netnih.goveuropa.eu This conversion occurs through the removal of the sulfate group at the C4 position of the β-linked galactose unit in the ι-carrabiose repeat, resulting in the formation of the α-carrabiose repeating unit (G-DA2S), which is the defining disaccharide of α-carrageenan. researchgate.netnih.gov

Studies have shown that purified 4S-iota-carrageenan sulfatases can convert ι-carrageenan into either hybrid ι-/α-carrageenan structures or, under controlled conditions, pure α-carrageenan. researchgate.netnih.goveuropa.eu This enzymatic approach offers a specific and controllable method for modifying carrageenan structure compared to chemical methods. mdpi.comeuropa.eu The enzymatic conversion of ι-carrageenan to α-carrageenan by bacterial sulfatases demonstrates a specific metabolic pathway utilized by marine bacteria to access the sugar components of ι-carrageenan by removing the sulfate group at a key position, thereby altering the polysaccharide's structure and properties.

Here is a summary of key enzymes and their activities in bacterial carrageenan metabolism:

Enzyme TypePrimary Substrate(s)ActivityExamples/Notes
CarrageenasesCarrageenan polymersHydrolysis of internal β-(1-4) linkagesκ-carrageenase (GH16), ι-carrageenase (GH82). asm.orgresearchgate.netnih.govmdpi.com
Carrageenan SulfatasesCarrageenans/OligosaccharidesHydrolysis of sulfate ester groupsDiverse specificities for sulfate position and carrageenan type. asm.orgresearchgate.netacs.orgresearchgate.net
4S-Iota-Carrageenan Sulfataseι-carrageenan/ι-carrabioseSpecific removal of 4-S sulfate from β-linked galactose. frontiersin.orgresearchgate.netnih.govConverts ι-carrageenan to α-carrageenan. researchgate.netnih.goveuropa.eu Endo mode of action. researchgate.netnih.gov

Advanced Methodologies for Structural Elucidation and Characterization of Alpha Carrageenan

Spectroscopic Techniques for Fine Structure Analysis

Spectroscopic methods provide detailed information about the chemical bonds, functional groups, and molecular environment within the alpha-carrageenan structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of carrageenan samples, offering insights into their primary structure, including glycosidic linkages and sulfation patterns. researchgate.netnofima.com

High-resolution 1H and 13C NMR spectroscopy are extensively used to determine the types of sugar residues, their proportions, different linkage configurations, and positions within the carrageenan polymer. psu.edu Chemical shifts in NMR spectra are highly sensitive to the local electronic environment of atomic nuclei, providing specific signals for different sugar units and the positions of sulfate (B86663) groups. psu.edu For instance, anomeric carbons (C-1) are particularly diagnostic, with their shifts indicating their orientation (axial vs. equatorial) and whether they are internal or at the chain end. psu.edu Substituents on oxygen atoms, such as sulfate groups, cause characteristic shifts in the neighboring proton and carbon signals. psu.edu This allows for the identification of sulfation patterns, which are key to classifying different carrageenan types. researchgate.net

Research findings demonstrate the effectiveness of 1H and 13C NMR in characterizing carrageenans. For example, 1H and 13C NMR spectra have been used to confirm the composition of hybrid carrageenans, such as a hybrid of beta-carrageenan and kappa-carrageenan. researchgate.net The relative peak areas of anomeric proton signals in 1H NMR and the signal intensities of anomeric carbons in 13C NMR can indicate the relative proportions of different carrageenan types within a sample. researchgate.net NMR has also been used independently to ascribe alpha-carrageenan spectra and elucidate the structures of other polysaccharides. mdpi.com

NMR diffusion measurements, such as Pulsed Field Gradient NMR (PFG NMR), provide information about the mobility of molecules and can be used to elucidate the network structure formed by carrageenans, particularly in gels. researchgate.netjst.go.jpacs.org By measuring the diffusion coefficients of carrageenan chains or probe molecules within the gel matrix, researchers can infer characteristics of the network, such as pore size and the nature of chain aggregation. researchgate.netjst.go.jpdoi.orgnih.gov

Studies using NMR diffusion measurements have investigated the network structure of carrageenan gels. For example, diffusion measurements for probe polymers have suggested that kappa-carrageenan forms thick aggregates, while iota-carrageenan forms fine aggregates. nih.gov In mixed kappa- and iota-carrageenan solutions, NMR diffusion measurements have suggested the possibility of either an interpenetrating network structure or micro-phase separation. nih.gov While NMR diffusion measurements of probe polymers have been noted as potentially not fully adequate for elucidating network structure due to short diffusion times and probe size, they still offer valuable insights into aggregation behavior and network formation. doi.orgnih.gov

1H and 13C High-Resolution NMR for Glycosidic Linkages and Sulfation Patterns

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a valuable technique for identifying the characteristic functional groups present in carrageenan, providing complementary information to NMR. scispace.comnih.govresearchgate.net FTIR spectra exhibit specific absorption bands corresponding to the vibrations of different chemical bonds and functional groups. nih.govcore.ac.uk

Key functional groups in carrageenan that can be identified by FTIR include hydroxyl groups (O-H), sulfate ester groups (O-SO3), and glycosidic linkages (C-O-C). nih.govnih.gov The presence of sulfate ester groups is a defining feature of carrageenans, and their characteristic absorption band, typically between 1210 and 1260 cm⁻¹, confirms their presence. nih.gov Bands in the region of 3200–3400 cm⁻¹ are attributed to O-H stretching vibrations, often indicating intermolecular associations. nih.govnih.gov The C-O-C stretching vibration of the glycosidic structure is typically observed near 1035 cm⁻¹. nih.gov

FTIR can also provide information about the sulfation patterns and the presence of specific structural features like 3,6-anhydro groups, which help differentiate carrageenan types. core.ac.uk For instance, specific signals in the FTIR spectrum can be indicative of sulfation at particular positions on the galactose residues or the presence of pyruvylation. mdpi.com

Mass Spectrometry for Molecular Weight and Structural Features

Mass spectrometry (MS) techniques are employed to determine the molecular weight of carrageenan and to analyze its structural features, particularly by examining fragments produced through controlled degradation.

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique that is particularly useful for analyzing polar molecules like polysaccharides and their fragments without significant fragmentation during the ionization process. sioc-journal.cnresearchgate.net ESIMS can produce multiply charged ions, which allows for the analysis of relatively high molecular weight compounds. researchgate.net

ESIMS is used to determine the molecular weight of carrageenan oligosaccharides and to gain insights into their structural composition and heterogeneity. scispace.comresearchgate.netscirp.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the ions, the molecular weight of the detected species can be determined. scirp.org When coupled with fragmentation techniques, such as Collision-Induced Dissociation (CID MS/MS), ESIMS can provide structural information by breaking down the oligosaccharides into smaller fragments and analyzing their masses. sioc-journal.cnresearchgate.netacs.org This fragmentation pattern can reveal the sequence of sugar residues and the positions of sulfate groups. researchgate.netacs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Time-of-Flight Mass Spectrometry (TOF-MS), is a powerful technique for analyzing complex polysaccharides like carrageenans. MALDI-TOF-MS can provide information on the molecular weight distribution of carrageenan samples and help in the structural elucidation of oligosaccharide fragments obtained from their degradation. Studies have utilized MALDI-TOF-MS to analyze enzymatic digests of carrageenans, revealing the release of specific oligosaccharide units and providing insights into the cleavage sites of enzymes like carrageenases. nih.govacs.org

For instance, MALDI-TOF-MS analysis of enzymatic digests of carrageenans has indicated the release of terminal neutral monosaccharides and oligosaccharides of varying degrees of polymerization (DP). nih.gov This technique has been used to prove and characterize the hybrid structures of carrageenans by investigating the composition and distribution of repeating units in oligosaccharide fragments. nih.gov However, it is noted that the ionization efficiency of carrageenan oligosaccharides in MALDI-TOF-MS can decrease with increasing molecular weight, potentially leading to larger fragments going undetected. acs.org Dehydration products and loss of sulfite (B76179) groups are also common reactions observed during MALDI-TOF analysis of sulfated oligosaccharides, which can impact the accuracy of structural assignments. acs.org Despite these challenges, in-source substrate modifications detected in MALDI-TOF analysis can support the assignment of annotations in enzymatic hydrolysates. acs.org

MALDI-TOF-MS, particularly in negative-ion mode, has been applied to analyze mixtures of hydrolysis products, revealing sets of oligosaccharides up to approximately 2 kDa. nih.gov The technique, sometimes in tandem (MALDI-TOF/TOF MS), allows for fragmentation analysis to gain further structural details. nih.gov

Chromatographic and Electrophoretic Approaches for Polysaccharide Fractionation

Chromatographic and electrophoretic methods are essential for fractionating carrageenans based on properties such as molecular weight and charge density, which contribute to their heterogeneity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to determine the molecular weight distribution of polysaccharides. This technique separates molecules based on their hydrodynamic volume in solution. For carrageenans, GPC provides crucial information about their average molecular weight and polydispersity.

Studies employing GPC, sometimes coupled with detectors like refractive index (RI) or inductively coupled plasma (ICP), have determined the molecular weight ranges of various food-grade carrageenans. researchgate.netnih.gov For example, analyses of food-grade carrageenan samples using GPC/RI and GPC/ICP have shown weight-average molecular weights (Mw) typically ranging from 453 to 652 kDa, with number-average molecular weights (Mn) ranging from 193 to 324 kDa. researchgate.netnih.gov These studies indicate that food-grade carrageenans primarily consist of high molecular weight components. nih.gov GPC can also be used to monitor the degradation of carrageenans, revealing changes in molecular weight and polydispersity over time under different degradation techniques like sonolysis or photocatalysis. hrpub.org

Triple Detection-GPC systems, combining concentration, viscometry, and light scattering detectors, offer comprehensive characterization of both molecular weight and structural distribution of complex carrageenans in a single experiment, without relying solely on column calibrations. analytica-world.comlcms.cz This is particularly valuable for complex food polymers like carrageenans where suitable structural standards may not be readily available. lcms.cz

An example of GPC analysis results for carrageenan samples is presented in the table below, illustrating the typical molecular weight ranges observed:

Carrageenan Type (Sample Origin)Analysis MethodNumber-Average Molecular Weight (Mn)Weight-Average Molecular Weight (Mw)
Food-grade Carrageenans (Various)GPC/RI, GPC/ICP193-324 kDa453-652 kDa

Capillary Electrophoresis for Polysaccharide Heterogeneity

Capillary Electrophoresis (CE) is a high-resolution separation technique suitable for analyzing the heterogeneity of charged biopolymers like carrageenans, which differ in their degree and pattern of sulfation. CE separates analytes based on their charge-to-frictional coefficient ratios. whiterose.ac.uk

To enable sensitive detection, carrageenans are often derivatized with fluorophores, such as 9-aminopyrene-1,4,6-trisulfonic acid (APTS), allowing for detection by laser-induced fluorescence (LIF). whiterose.ac.ukresearchgate.netcolab.ws Method development in CE for carrageenans involves optimizing parameters like background electrolyte (BGE) composition (concentration and pH), temperature, injection mode, and field strength to achieve optimal separation. whiterose.ac.ukresearchgate.net Optimal conditions for separating different carrageenan subtypes (kappa, iota, and lambda) have been achieved using coated capillaries and specific ammonium (B1175870) acetate (B1210297) BGE concentrations and pH levels. whiterose.ac.ukresearchgate.netcolab.ws CE has demonstrated the ability to separate kappa, iota, and lambda carrageenans within short run times, highlighting its efficiency in assessing the heterogeneity of carrageenan mixtures. researchgate.net The technique has proven useful for identifying and providing semi-quantitative information on carrageenans present in complex mixtures, including food products, although preliminary sample preparation steps may be necessary. whiterose.ac.uk

CE can also be used to monitor the depolymerization of carrageenans and analyze the resulting oligosaccharides. acs.org

Microscopic Techniques for Network and Aggregate Visualization

Microscopic techniques provide direct visualization of the network structure and aggregates formed by carrageenans, offering insights into their gelation behavior and physical properties at different length scales.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a valuable tool for visualizing the microstructure of carrageenan gels at the micrometer length scale. doi.orgwur.nl CLSM can reveal the morphology of the gel network, including features like pore size, strand thickness, and the presence of phase separation. wur.nlmdpi.com

CLSM images have been used to observe the three-dimensional network structure formed by carrageenans, such as kappa-carrageenan, which can create a solid-like network that prevents droplet coalescence in emulsions. mdpi.com The technique allows for the visualization of how the addition of other polysaccharides or variations in ion concentration can modulate the microstructure of carrageenan gels. wur.nlacs.org CLSM can also be used in conjunction with fluorescent probes or labeled particles to visualize specific components within the gel network or to track particle movement. acs.orgjst.go.jp For instance, CLSM with fluorescent nanoparticles has been used to verify the presence of a dense network in carrageenan gels. acs.org

CLSM images can show whether carrageenan gels exhibit homogeneous microstructures or undergo phase separation, forming distinct protein-rich and polysaccharide-rich domains. wur.nl Different types of phase-separated microstructures, such as protein continuous, bicontinuous, coarse stranded, and heterogeneous, can be observed and classified using CLSM. wur.nl

Multiple Particle Tracking (MPT) for Local Physical Properties

Multiple Particle Tracking (MPT) is a microrheological technique that probes the local physical properties, such as viscosity and elasticity, within complex fluids and gels by observing the thermal motion (Brownian motion) of embedded probe particles. doi.orgjst.go.jpresearchgate.net MPT provides insights into the microenvironment of carrageenan systems that may not be accessible through macroscopic rheological measurements. doi.orgresearchgate.net

By analyzing the mean square displacement (MSD) of the probe particles, MPT can characterize changes in the gel network structure during processes like cooling and storage. doi.orgresearchgate.netresearchgate.net MPT has been used to elucidate the gelation mechanism and network formation of different carrageenan types, revealing differences in their local physical properties. doi.orgresearchgate.net For example, studies have shown that the MSD of probe particles in kappa-carrageenan solutions decreases drastically upon gelling, indicating particle trapping within a rigid network, while in iota-carrageenan solutions, particles may exhibit more diffusive behavior even below the gelling temperature, suggesting a weaker or more open network structure. doi.orgresearchgate.net

MPT can also reveal spatial heterogeneity within carrageenan gels, such as phase-separated structures with domains exhibiting different diffusion characteristics. researchgate.netresearchgate.net The broad distribution of MSD values in mixed carrageenan gels, for instance, can indicate the presence of fast-moving particles in less restricted regions and slow-moving particles in more confined areas. researchgate.net MPT studies can provide an interpretation for the "weak gel" behavior observed macroscopically in some carrageenan systems. doi.org

TechniqueInformation ProvidedApplication to Carrageenan
MALDI-TOF-MSMolecular weight distribution, structural elucidation of fragmentsAnalyzing enzymatic digests, characterizing hybrid structures
GPCMolecular weight distribution (Mn, Mw, polydispersity)Determining average molecular weights, monitoring degradation
Capillary ElectrophoresisHeterogeneity based on charge and sizeSeparating carrageenan subtypes, analyzing mixtures
CLSMMicrostructure visualization (network, aggregates, phase separation)Observing gel network morphology, visualizing structural elements
MPTLocal physical properties (viscosity, elasticity), network dynamicsElucidating gelation mechanisms, probing microenvironment heterogeneity

Molecular Conformation, Rheological Behavior, and Gelation Mechanisms of Alpha Carrageenan

Conformation of Alpha-Carrageenan Chains in Solution

Carrageenan molecules are large and exhibit significant flexibility in solution fishersci.ca. Their conformation is influenced by intramolecular and intermolecular interactions, which are heavily dependent on temperature and the presence of ions. The presence of the 3,6-anhydro bridge is considered crucial for the formation of helical structures in carrageenans wikipedia.org.

Salt-Mediated Molecular Conformation Changes (e.g., K+, I-)

The conformation of alpha-carrageenan chains in solution is highly sensitive to the presence of cations, which interact with the negatively charged sulfate (B86663) groups researchgate.netnih.gov. These interactions can stabilize ordered structures, including helical conformations nih.gov. Studies on the salt-mediated molecular conformation change of alpha-carrageenan in the presence of salts like NaCl, NaI, and KCl have shown distinct effects usbio.net. The random coil to helix transition of alpha-carrageenan appears to be stabilized by both K+ cations and I- anions in an aqueous environment usbio.net. In a 0.1 M NaCl solution, which is considered an inert salt that does not typically promote strong gelation in some carrageenans, alpha-carrageenan exhibits a denser structure compared to kappa-carrageenan of a similar molecular weight usbio.net. Notably, in the presence of 0.1 M NaI, a significant increase in the molecular weight of alpha-carrageenan (by a factor of 2) was observed compared to in 0.1 M NaCl. This, coupled with only a slight change in the radius of gyration, suggests intermolecular association into more compact structures, potentially coaxial helices usbio.net. While kappa-carrageenan gelation is strongly promoted by K+ ions, and iota-carrageenan by Ca2+ ions fishersci.caresearchgate.netnih.gov, alpha-carrageenan shows less sensitivity to KCl but its gelation is induced by CaCl2 mdpi.comfishersci.co.uk. This aligns with the structural similarity between alpha-carrageenan and iota-carrageenan, both possessing the sulfate group at the C2 of the 3,6-anhydrogalactose unit, which is particularly sensitive to divalent cations like Ca2+ researchgate.net.

Theoretical Models of Carrageenan Gelation

The gelation of carrageenans, including alpha-carrageenan, is a thermoreversible process involving a sol-gel transition nih.gov. The widely accepted mechanism involves a two-step process: a conformational transition of the polysaccharide chains from a disordered coil state to an ordered helical state, followed by the aggregation of these helices to form a three-dimensional network that entraps the solvent nih.gov.

Coil-to-Helix Transition Theory

Upon cooling or increasing ionic strength, carrageenan chains undergo a cooperative conformational change from flexible random coils in solution to more rigid helical structures nih.gov. This coil-to-helix transition is considered a prerequisite for the formation of a gel network. The temperature at which this transition occurs is influenced by factors such as polymer concentration and the presence and type of cations fishersci.co.uk. The coil-helix transition temperature is typically lower than the helix-coil transition temperature (gel melting temperature), exhibiting a phenomenon known as hysteresis. Coil-helix transitions for alpha-carrageenan have been observed rheologically in the presence of salts like KCl and CaCl2, occurring at different temperatures depending on the specific salt and its concentration fishersci.co.uk.

Double Helix Aggregation and Network Formation Models

Following the coil-to-helix transition, the formed helices aggregate to create junction zones that act as the crosslinks in the three-dimensional gel network nih.gov. Several models have been proposed to describe this aggregation process. The "domain model" suggests that limited numbers of chains form intermolecular double helices, which then aggregate further, mediated by cations, to form a cohesive network nih.gov. This cation-mediated association of helices in stacks is a widely accepted model for the formation of junction zones in carrageenan gels. Experimental evidence, including X-ray diffraction studies on iota-carrageenan, supports the formation of double helical structures. While double helix formation is a prominent theory, the aggregation of single helices has also been suggested as a possibility. For alpha-carrageenan, the observed increase in molecular weight in the presence of NaI suggests intermolecular association into more compact structures, potentially coaxial helices usbio.net. The gelation mechanism of alpha-carrageenan is described as being based on the aggregation of helical dimers mdpi.com. These aggregated helical segments form the knots or junction zones of the gel network, connected by less ordered chain segments.

Rheological Properties of Alpha-Carrageenan Solutions and Gels

Alpha-carrageenan, like other gelling carrageenans, is utilized for its rheological properties, serving as a thickener, gelling agent, and stabilizer in various applications fishersci.canih.gov. Solutions of carrageenans are typically highly viscous, with viscosity being dependent on concentration, temperature, molecular weight, and the presence of other solutes. The coil-to-helix transition is accompanied by a substantial increase in viscosity.

Alpha-carrageenan solutions and gels exhibit viscoelastic properties, characterized by both viscous (flow) and elastic (solid-like) components nih.gov. The rheological properties are intrinsically linked to the structural transitions occurring at the molecular level, particularly the coil-to-helix transition and subsequent helix aggregation.

While kappa-carrageenan is known for forming strong, rigid gels, and iota-carrageenan for forming softer gels researchgate.net, the specific gel properties of alpha-carrageenan are influenced by the cation environment mdpi.comfishersci.co.uk. Alpha-carrageenan shows less pronounced gelation with KCl compared to its response to CaCl2, which effectively induces gel formation mdpi.comfishersci.co.uk. This indicates a stronger interaction with divalent cations, consistent with its proposed structure containing the C2 sulfate group on the anhydrogalactose unit researchgate.netmdpi.com.

Studies on carrageenan gels (generally, but relevant due to structural similarities and cation sensitivity) have shown that the addition of salts like CaCl2 can increase gel strength and influence transition temperatures. The storage modulus (G'), a measure of the elastic component of the gel, increases with salt addition and the extent of helical aggregation.

Data from studies on carrageenan gels (relevant to alpha-carrageenan due to its divalent cation sensitivity) illustrate the impact of CaCl2 concentration on rheological properties such as viscosity and gel strength. For instance, increasing CaCl2 concentration has been shown to increase gel Bloom strength in carrageenan gels.

CaCl₂ ConcentrationGel Bloom Strength (g)
0.5%830.04
2%1331.39

Table 1: Effect of CaCl₂ concentration on carrageenan gel Bloom strength (representative data based on, illustrating divalent cation influence).

Rheological studies comparing alpha-carrageenan and kappa-carrageenan have indicated that alpha-carrageenan systems exhibit greater expansion in solution mdpi.com. This property suggests that alpha-carrageenan could be a suitable alternative to kappa-carrageenan for applications where reducing syneresis (the expulsion of liquid from the gel) is desired mdpi.com. The coil-helix transition temperatures for alpha-carrageenan in the presence of 100 mM KCl and 20 mM CaCl2 were observed at approximately 12 °C and 23 °C, respectively fishersci.co.uk.

Viscosity Dependence on Concentration, Temperature, and Ionic Environment

The viscosity of carrageenans, including alpha-carrageenan, is significantly influenced by several factors: concentration, temperature, and the ionic environment. iaea.orgagriculturejournals.cz Generally, the viscosity of carrageenan solutions increases nearly exponentially with increasing concentration, a typical characteristic of charged linear polymers or polyelectrolytes. iaea.orgagriculturejournals.cz This increase can be attributed to interactions between polymer chains, leading to a decrease in free space or an increase in excluded volume, and potentially the formation of a physical gel network through chain cross-linking. iaea.org

Temperature plays a crucial role, with the viscosity of carrageenan solutions decreasing reversibly as temperature increases. iaea.orgagriculturejournals.cz This is related to the conformational changes the polysaccharide undergoes with temperature. At high temperatures, carrageenan molecules typically exist as random coils in solution due to electrostatic repulsion between the charged sulfate groups. researchgate.net As the temperature decreases, these chains can undergo a conformational change, which can lead to increased viscosity and, for gelling types, gel formation. researchgate.net

The ionic environment, specifically the presence and type of cations, has a profound impact on carrageenan viscosity and gelation. researchgate.netnii.ac.jp Cations interact with the negatively charged sulfate groups on the carrageenan backbone. researchgate.netnii.ac.jp For gelling carrageenans like kappa and iota, specific cations are known to induce and stabilize helical structures and subsequent aggregation, leading to increased viscosity and gel formation. researchgate.netnii.ac.jpmdpi.com The influence of ionic strength is striking, affecting not only the amount and valency of ions but also their specific identity. nii.ac.jp

Comparative Rheology of Alpha-Carrageenan with Kappa- and Iota-Carrageenan

Kappa- and iota-carrageenans are well-studied for their gelling and viscoelastic properties and serve as important points of comparison for understanding the rheological behavior of other carrageenan types like alpha-carrageenan. researchgate.netjst.go.jp Kappa-carrageenan typically forms strong, rigid, and brittle gels, particularly in the presence of potassium ions. jst.go.jpagargel.com.brulprospector.com Iota-carrageenan, on the other hand, forms soft, elastic gels, especially with calcium ions. agargel.com.brulprospector.com Lambda-carrageenan, with a higher sulfate content, is generally non-gelling and primarily functions as a thickener. agargel.com.brulprospector.com

The rheological behavior of different carrageenan types stems from variations in their chemical structure, specifically the number and position of ester sulfate groups and the content of 3,6-anhydro-galactose. agargel.com.bratamanchemicals.com Higher levels of ester sulfate generally lead to lower solubility temperatures and reduced gel strength. agargel.com.bratamanchemicals.com

Differences in Gel Strength and Elasticity

Kappa-carrageenan is known for producing gels with high gel strength and rigidity. jst.go.jpagargel.com.brulprospector.com This is often described as a firm and brittle gel texture. ulprospector.comwjpmr.com Iota-carrageenan forms gels that are characterized by their elasticity and softness. agargel.com.brulprospector.comwjpmr.com The differences in gel strength and elasticity are directly related to the specific interactions with cations and the resulting network structure. agargel.com.brulprospector.com

Studies comparing hybrid carrageenans (containing features of both kappa and iota) and blends of kappa and iota carrageenans have shown that increasing the kappa content generally leads to an increase in gel elasticity. mdpi.commdpi.com This aligns with the observation that kappa-carrageenan gels exhibit larger elastic moduli compared to iota-carrageenan gels. mdpi.com The molecular weight of the carrageenan can also influence gel elasticity, with a decrease in molecular weight potentially leading to a decrease in gel elasticity. mdpi.com

Mechanisms of Gel Network Formation

The gelation of carrageenans is a complex process involving conformational changes and the formation of a three-dimensional network structure. researchgate.netnii.ac.jp A generally accepted model for the gelation of gelling carrageenans like kappa and iota involves a coil-to-helix transition upon cooling, followed by the aggregation of these helical structures to form a space-spanning network. nii.ac.jpmdpi.comdoi.orgaip.org

Role of Cations in Initiating and Stabilizing Gel Structures

Cations play a critical role in initiating and stabilizing carrageenan gel structures. researchgate.netnii.ac.jpmdpi.com They interact with the negatively charged sulfate groups on the carrageenan chains, which is essential for hydrogel formation. researchgate.net For kappa-carrageenan, potassium ions (K⁺) are particularly effective in promoting gelation and stabilizing the network. researchgate.netmdpi.comagargel.com.br For iota-carrageenan, calcium ions (Ca²⁺) are the primary gelling cations, forming ionic salt bridges between sulfate groups. researchgate.netagargel.com.brresearchgate.net

The presence of cations facilitates the coil-to-helix transition and promotes the aggregation of these helical segments, forming junction zones that cross-link the polymer chains into a three-dimensional network. researchgate.netnii.ac.jpmdpi.com The specific type and concentration of cations influence the gelling efficiency and the properties of the resulting gel, such as melting point, elasticity, and yield stress. mdpi.comagargel.com.br The helix-stabilizing efficiency of different cations varies, following specific sequences for monovalent and divalent ions. mdpi.com

Investigation of Network Microstructure

The microstructure of carrageenan gels, which is the arrangement of the polymer chains and junction zones within the network, significantly influences the macroscopic gel properties. Various techniques are employed to investigate the network microstructure at different length scales, from macroscopic to microscopic and molecular levels. researchgate.netjst.go.jp

Microscopic studies using techniques like particle tracking have revealed details about the local network structure. researchgate.netjst.go.jp For instance, iota-carrageenan can form weakly interconnected aggregates, while kappa-carrageenan tends to form more densely packed aggregates. researchgate.net Confocal laser scanning microscopy (CLSM) can visualize the network structure, showing variations in homogeneity depending on the carrageenan type and composition in mixtures. researchgate.netnih.govmdpi.com Electron microscopy, including cryo-scanning electron microscopy (Cryo-SEM), provides further insights into the porous network structure and how other components, such as emulsion droplets, are integrated within the gel matrix. nih.govmdpi.comresearchgate.net

At the molecular level, techniques like Nuclear Magnetic Resonance (NMR) studies can provide information on the aggregation behavior and the mobility of carrageenan chains within the network. researchgate.netjst.go.jp Atomic force microscopy (AFM) has been used to visualize aggregated and nonaggregated carrageenan helices, showing rigid rod-like structures in the presence of gel-promoting salts like KCl for kappa-carrageenan, considered to be large aggregates of double helices. researchgate.netresearchgate.net

Alpha-Carrageenan, a sulfated polysaccharide extracted from red seaweeds, exhibits unique molecular characteristics that dictate its rheological behavior and gelation mechanisms. While less commercially prevalent than its kappa (κ), iota (ι), and lambda (λ) counterparts, understanding alpha-carrageenan provides valuable insights into the diverse properties within the carrageenan family.

Molecular Conformation

Alpha-carrageenan is a linear polysaccharide composed of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), joined by α-1,3 and β-1,4 glycosidic linkages. agargel.com.brpatsnap.comatamanchemicals.comwikipedia.orgalfa-chemistry.comportlandpress.comnih.gov The key structural difference between carrageenan types lies in the number and position of ester sulfate groups and the content of 3,6-anhydrogalactose. agargel.com.brpatsnap.comatamanchemicals.comwikipedia.orgalfa-chemistry.comnih.gov Alpha-carrageenan is identified by one sulfate group on the 3,6-anhydro-D-galactose (DA) unit. researchgate.net

In hot aqueous solutions, carrageenan polymers typically exist as random coils due to electrostatic repulsion between the sulfate groups. agargel.com.brresearchgate.net Upon cooling, these chains undergo a conformational transition from a disordered coil state to an ordered helical structure. agargel.com.brpatsnap.comportlandpress.comresearchgate.netdoi.org This coil-to-helix transition is a fundamental step in the gelation process of gelling carrageenans like kappa and iota. agargel.com.brpatsnap.comportlandpress.comdoi.org Research indicates that alpha-carrageenan can also form helical structures. researchgate.netresearchgate.net Studies on alpha-carrageenan in the presence of 0.1 M NaCl suggest a denser structure compared to kappa-carrageenan of similar molecular weight. researchgate.net In 0.1 M NaI, a significant increase in molecular weight (a factor of 2) was observed for alpha-carrageenan compared to 0.1 M NaCl, combined with only a slight change in the radius of gyration, suggesting intermolecular interaction towards a more compact structure, potentially coaxial helices. researchgate.net

Rheological Behavior

The rheological properties of carrageenans, including viscosity and gel strength, are significantly influenced by their structure, concentration, temperature, and the presence of cations. agriculturejournals.cz Carrageenans generally form highly viscous aqueous solutions. agriculturejournals.cz The viscosity is concentration-dependent, increasing exponentially with concentration and decreasing with temperature. agriculturejournals.cz

While kappa and iota carrageenans are well-known for their gelling properties in the presence of specific cations (K+ for kappa, Ca2+ for iota), lambda carrageenan is non-gelling and primarily acts as a thickener. agargel.com.brpatsnap.comalfa-chemistry.comportlandpress.comulprospector.com Alpha-carrageenan's rheological behavior, particularly its gelling capacity, is less extensively documented compared to the main types in general literature, but specific research highlights its properties. Studies comparing alpha- and kappa-carrageenan indicate that the viscosity of solutions in the coil state was greater for alpha-carrageenan. researchgate.net The temperature at which the coil-to-helix transition occurs (Tc) for alpha-carrageenan systems increased with the addition of CaCl2 and with increasing polysaccharide concentration. researchgate.net Unlike kappa-carrageenan, the gelation of alpha-carrageenan in the presence of KCl has been observed without syneresis. researchgate.net This suggests that alpha-carrageenan could be a good alternative to kappa-carrageenan for reducing syneresis effects. researchgate.net

Data from a rheological study comparing alpha- and kappa-carrageenan in various salt solutions:

Carrageenan TypeSalt (0.1 M)Coil-to-Helix Transition Temperature (Tc)Syneresis with KCl
AlphaNaClEvidence of transitionNo
AlphaNaIEvidence of transitionNo
AlphaKClIncreased TcNo
AlphaCaCl2Increased TcNot specified
KappaNaClEvidence of transitionYes
KappaKClIncreased TcYes
KappaCaCl2Less sensitive to CaCl2 than KClNot specified

Based on findings from Ref. researchgate.netresearchgate.net. Specific Tc values were not consistently provided across sources for direct comparison in a table format without further experimental data.

Gelation Mechanisms

The gelation of carrageenans is a thermo-reversible process that involves a coil-to-helix transition upon cooling, followed by the aggregation of these helical segments to form a three-dimensional network that traps water. agargel.com.brpatsnap.comportlandpress.comresearchgate.netdoi.org The presence of specific cations is crucial for the aggregation of helices and the formation of a stable gel network. agargel.com.brpatsnap.comportlandpress.comresearchgate.net

For kappa-carrageenan, gelation is strongly induced by potassium ions (K+), leading to rigid and brittle gels that may exhibit syneresis. agargel.com.brpatsnap.comportlandpress.comulprospector.com Iota-carrageenan forms softer, more elastic gels in the presence of calcium ions (Ca2+), typically without syneresis. agargel.com.brpatsnap.comportlandpress.comulprospector.com

While the detailed gelation mechanism of pure alpha-carrageenan is less studied than kappa and iota, the presence of a sulfate group and the potential for helix formation suggest a similar cation-mediated aggregation mechanism. The observation that alpha-carrageenan gels in the presence of KCl without syneresis, unlike kappa-carrageenan, indicates differences in the aggregation behavior of the helical structures or the nature of the resulting network. researchgate.net This difference in syneresis suggests that the interactions within the alpha-carrageenan gel network might be more effective at retaining water compared to kappa-carrageenan gels formed with KCl.

Phase Separation Phenomena in Mixed Carrageenan Systems

When different biopolymers, such as carrageenans and proteins or mixtures of different carrageenan types, are combined in aqueous solutions, they can exhibit complex phase behavior, including phase separation. tandfonline.comcambridge.orgmdpi.comnii.ac.jpoup.com Phase separation can be segregative, where incompatible polymers repel each other, or associative, where oppositely charged polymers interact. oup.com In gelling systems, phase separation can occur simultaneously with gelation, leading to heterogeneous network structures. tandfonline.commdpi.comnii.ac.jp The kinetics of demixing and the onset of gelation play a critical role in determining the final morphology of the mixed gel. cambridge.orgnii.ac.jp

Studies on mixed carrageenan systems, particularly kappa and iota carrageenan mixtures, have shown evidence of phase separation. arxiv.orgresearchgate.net The rheological properties of these mixed gels can be influenced by the relative concentrations of the individual carrageenans and the resulting phase behavior. mdpi.comarxiv.orgresearchgate.net For instance, in kappa/iota carrageenan mixed gels, rheological measurements suggest an associative, interactive network formation where the gel behavior is predominantly influenced by the kappa-carrageenan component when its concentration is higher. arxiv.org

While specific research focusing solely on phase separation phenomena in systems explicitly containing alpha-carrageenan mixed with other carrageenans or biopolymers is limited in the provided search results, the general principles of biopolymer phase separation in mixed gelling systems are applicable. The distinct structural features and cation sensitivity of alpha-carrageenan compared to kappa and iota carrageenan would likely lead to unique phase behavior when mixed with these or other biopolymers. The potential for alpha-carrageenan to form gels without syneresis in the presence of KCl researchgate.net could influence the water distribution and network structure in mixed gels, potentially affecting phase separation dynamics and the resulting textural properties.

Research findings on mixed kappa-carrageenan and protein systems, such as those with sodium caseinate or whey protein isolate, demonstrate that phase separation can occur simultaneously with gelation, resulting in heterogeneous networks. tandfonline.commdpi.com The microstructure of these mixed gels can range from protein-continuous to carrageenan-continuous or bicontinuous, depending on the biopolymer concentrations and environmental conditions, including salt concentration. tandfonline.commdpi.com The enhancement or reduction of gel strength in mixed systems can be attributed to factors like increased local concentration of gelling components due to phase separation or repulsive interactions between incompatible biopolymers. tandfonline.commdpi.com

Although direct data on alpha-carrageenan in such mixed systems is not prominently featured, its unique properties, such as its sulfate group position researchgate.net and interaction with cations researchgate.netresearchgate.net, would likely lead to specific phase behaviors and interactions when combined with other gelling or non-gelling biopolymers. Further research is needed to fully elucidate the phase separation phenomena in systems containing alpha-carrageenan.

Based on the available search results, information focusing solely on the chemical compound ".alpha.-Carrageenan" and its specific interactions with other macromolecules and systems, as distinct from the more commonly discussed kappa (κ), iota (ι), and lambda (λ) carrageenans, is limited. The search results primarily detail the interactions of κ-, ι-, and λ-carrageenan.

While the basic structure of carrageenans involves alternating alpha-(1,3) and beta-(1,4) glycosidic linkages beilstein-journals.orgagargel.com.bratamanchemicals.compatsnap.com, and the term "alpha" appears in this structural context, the provided information does not offer detailed research findings or data specifically attributed to a distinct "this compound" compound and its unique interaction profiles with proteins (casein, gelatin) and surfactants in the manner requested by the outline.

The comprehensive data and detailed research findings regarding polysaccharide-protein and polysaccharide-surfactant interactions in the search results pertain overwhelmingly to κ-, ι-, and λ-carrageenan agargel.com.bratamanchemicals.compatsnap.comagriculturejournals.czbham.ac.ukdpointernational.comcore.ac.ukrsc.orgnih.govmdpi.comejgm.co.ukresearchgate.net.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the interactions of "this compound" based on the provided search results and adhering strictly to the specified outline and content inclusions/exclusions.

Interactions of Alpha Carrageenan with Other Macromolecules and Systems

Interactions with Starch and Other Hydrocolloids

The interaction between carrageenans and other hydrocolloids, such as starch and various gums, is a critical aspect influencing the texture, stability, and other physicochemical properties of mixed systems. These interactions can be synergistic, leading to enhanced properties, or antagonistic, resulting in reduced performance. researchgate.netnih.gov While much of the research in this area focuses on kappa and iota-carrageenan due to their widespread use as gelling agents, the principles of interaction can often be extended to other carrageenan types, including alpha-carrageenan, based on their structural similarities and charge characteristics.

Synergistic and Antagonistic Effects in Mixed Systems

Synergistic interactions between carrageenans and other hydrocolloids can lead to improved gel strength, altered texture profiles, and enhanced water-holding capacity in mixed systems. researchgate.netnih.gov For example, kappa-carrageenan exhibits synergistic gelation with locust bean gum and xanthan gum, resulting in stronger and more elastic gels compared to the individual hydrocolloids. researchgate.netnih.govmdpi.com This synergy is often attributed to the formation of mixed junction zones in the gel network. researchgate.net

Conversely, antagonistic effects can occur, where the properties of the mixture are less than additive, or even reduced compared to the individual components. This can be due to factors such as thermodynamic incompatibility leading to phase separation or competition for water molecules. tandfonline.com

While specific detailed research on the synergistic and antagonistic effects of alpha-carrageenan with a wide range of hydrocolloids is less extensively documented compared to kappa and iota, the general principles of polysaccharide interactions, driven by factors such as charge density, chain conformation, and the presence of specific ions, would apply. Interactions with starch, for instance, are known to involve partial penetration of carrageenan into starch granules, exclusion effects, and adsorption onto the granule surface. researchgate.net The type of carrageenan can influence the extent of these interactions and the resulting properties of the blend. researchgate.net

Influence on Physicochemical Properties of Blends

The incorporation of carrageenans into blends with starch and other hydrocolloids significantly influences the physicochemical properties of the resulting systems. These properties include viscosity, gel strength, texture, water-holding capacity, and thermal behavior. researchgate.netmyfoodresearch.comresearchgate.net

For example, the addition of kappa-carrageenan to rice starch films has been shown to increase elongation at break, indicating improved mechanical properties. myfoodresearch.com This is attributed to stronger and more elastic bonds formed between starch and kappa-carrageenan molecules compared to starch alone. myfoodresearch.com The ratio of starch to carrageenan is a critical factor influencing these properties. myfoodresearch.com

Interactions between carrageenan and starch granules during pasting can modify starch granule rigidity or surface characteristics, leading to changes in apparent viscosity. researchgate.net Blending carrageenan and starch has been observed to increase apparent viscosity, suggesting a synergistic effect on this property. researchgate.net

In blends with proteins, such as sodium caseinate, carrageenans can lead to synergistic effects on mechanical properties, although high biopolymer concentrations might result in reduced gel hardness due to repulsive interactions and excluded volume effects. tandfonline.com The formation of heterogeneous networks with particulate structures can occur due to phase separation during gelation. tandfonline.com

The influence of carrageenan on water solubility of films has also been studied, with the addition of carrageenan often leading to a decrease in water solubility in starch-based films. myfoodresearch.com This suggests that the interactions between carrageenan and starch reduce the water affinity of the matrix. myfoodresearch.com

Theoretical and Computational Models of Intermolecular Interactions

Theoretical and computational approaches, such as molecular dynamics simulations and molecular docking, are valuable tools for understanding the intermolecular interactions of polysaccharides like carrageenan at a detailed level. researchgate.netnih.govmdpi.com These methods can provide insights into binding sites, interaction strengths, and the conformational changes that occur during interactions. sci-hub.seuad.ac.id

Prediction of Binding Sites and Interaction Strengths

Computational modeling can be used to predict potential binding sites and estimate the strength of interactions between carrageenan and other molecules, including proteins and small molecules. For instance, molecular docking studies have been employed to investigate the interaction of carrageenans with proteins, identifying specific amino acid residues involved in binding. sci-hub.se These studies often highlight the role of electrostatic interactions, particularly between the negatively charged sulfate (B86663) groups of carrageenan and positively charged residues on proteins like arginine and lysine. sci-hub.se

Molecular modeling has also been used to investigate the structure of kappa-carrageenan and its interactions with mannan (B1593421) chains, suggesting the possibility of interactions between kappa-carrageenan double helices and mannan chains. nih.gov These calculations can provide theoretical counterparts to structures observed experimentally. nih.gov

Binding affinity energies can be predicted through molecular docking simulations, offering a quantitative measure of interaction strength. uad.ac.id For example, alpha-carrageenan has been included in in silico studies investigating interactions with target proteins, with binding affinity energies reported. uad.ac.id

Simulation of Polymer-Small Molecule Interactions (e.g., amino acids)

Molecular dynamics simulations are used to study the dynamic behavior of carrageenan molecules and their interactions with small molecules in solution. researchgate.netmdpi.com These simulations can provide information on conformational changes, the formation of helical structures, and the nature of interactions with solvent molecules and small solutes. researchgate.net

Simulations have been used to study the coil-to-helix transition in carrageenans, a key process in their gelation. researchgate.net They can also explore the stability of different conformations, such as single and double helices, and identify the attractive interactions that stabilize these structures. researchgate.net

Studies involving the simulation of carrageenan interactions with amino acids have been conducted to understand the molecular basis of interactions relevant to biological processes. ejgm.co.uk These simulations, often coupled with experimental techniques, can demonstrate the interaction between carrageenan and specific amino acids, such as lysine, arginine, and serine. ejgm.co.uk The results can indicate that different amino acids exhibit varying degrees of molecular affinity with the polymer, influencing properties like viscosity and leading to the formation of precipitates or gels. ejgm.co.uk The interactions are often driven by electrostatic forces between the charged sulfate groups of carrageenan and the charged or polar groups of the amino acids. ejgm.co.uk

Computational models can also analyze interactions in nanocomposite systems involving carrageenan and nanoparticles, providing insights into the dynamics and interactions between the polymer matrix and fillers. mdpi.com

Enzymatic and Chemical Modifications of Carrageenan for Tailored Properties

Enzymatic Processing for Oligosaccharide Production

Enzymatic degradation offers a controlled method for breaking down high-molecular-weight carrageenans into smaller oligosaccharides. This process is particularly valuable for producing well-defined fragments with potentially enhanced bioactivities.

Directed Depolymerization using Carrageenases

Carrageenases are enzymes that specifically cleave the glycosidic bonds within the carrageenan backbone. Different types of carrageenases exist, each with specificity for the distinct linkages found in kappa-, iota-, and lambda-carrageenan. For instance, lambda-carrageenase specifically degrades the β-1,4-glycosidic bond between β-2sulfate-D-galactose and α-2,6-sulfate-D-galactose units in lambda-carrageenan, yielding sulfated lambda-carrageenan oligosaccharides. researchgate.net Kappa-carrageenases cleave internal β-1,4 linkages in kappa-carrageenan, producing oligomers. acs.org While specific alpha-carrageenases are yet to be fully discovered or characterized, enzymatic approaches involving sulfatases can lead to the conversion of iota-carrageenan into alpha-carrageenan or hybrid structures, suggesting an indirect route to obtaining alpha-carrageenan-like structures or modifying existing ones enzymatically. google.com Enzymatic degradation by microorganisms like Shewanella sp. LE8 has been shown to depolymerize kappa-, iota-, and lambda-carrageenan, decreasing their apparent viscosity. mdpi.com

Impact of Enzymatic Hydrolysis on Molecular Weight and Structure

Enzymatic hydrolysis directly reduces the molecular weight of carrageenans, transforming high-viscosity polymers into smaller oligosaccharides. This reduction in size can significantly alter their physical properties, such as viscosity and gelling ability. For example, the apparent viscosity of kappa-, iota-, and lambda-carrageenan decreased significantly after fermentation with Shewanella sp. LE8. mdpi.com Lower molecular weight carrageenan derivatives can exhibit enhanced biological activities compared to their high-molecular-weight counterparts. mdpi.com The extent of depolymerization can be controlled by adjusting enzyme concentration, reaction time, temperature, and pH. Enzymatic processing can also lead to changes in the fine structure of the carrageenan chain, potentially exposing or modifying sulfate (B86663) groups and anhydrogalactose units, which are crucial for their interactions and functional properties.

Chemical Derivatization Strategies

Chemical modification provides a versatile toolkit for introducing a wide range of functional groups onto the carrageenan backbone, thereby tuning their chemical reactivity and physical behavior.

Introduction of Functional Groups (e.g., Carboxymethylation, Thiolation, Phosphorylation)

Chemical derivatization allows for the introduction of various functional groups to carrageenans, leading to altered properties.

Carboxymethylation: This process involves the introduction of carboxymethyl groups (-CH₂-COOH) onto the hydroxyl groups of the carrageenan structure. Carboxymethylation of kappa-carrageenan has been shown to improve its water solubility, especially in cold water, which is advantageous for applications like preparing fibers. aip.orgresearchgate.net It can also enhance anticoagulant activity, antimicrobial activity, and moisture retention capacity. tandfonline.com The degree of substitution (DS) of carboxymethyl groups influences the properties of the modified carrageenan, with higher DS values generally leading to increased water solubility and decreased gelation temperature. researchgate.net

Interactive Table 1: Effect of Carboxymethylation on Kappa-Carrageenan Properties

PropertyNative Kappa-CarrageenanCarboxymethyl Kappa-Carrageenan (CMKC)Reference
Cold Water SolubilityPoorImproved aip.orgresearchgate.net
Viscosity in WaterLowerIncreased researchgate.net
Viscosity in Synthetic SweatHigherDecreased researchgate.net
Gelation TemperatureHigherDecreased (with increasing DS) researchgate.net
Anticoagulant ActivityPresentImproved tandfonline.com
Antimicrobial ActivityPresentImproved tandfonline.com
Moisture RetentionModerateImproved tandfonline.com

Thiolation: Thiol groups (-SH) can be introduced onto carrageenans, typically by replacing hydroxyl moieties. Thiolated kappa- and iota-carrageenan have demonstrated improved mucoadhesive properties, showing increased dynamic viscosity in mixtures with mucus and prolonged residence time on mucosal surfaces. sigmaaldrich.cnnih.govresearchgate.netnih.gov Thiolation can lead to the formation of disulfide bonds, contributing to enhanced gel strength and stability.

Interactive Table 2: Mucoadhesive Properties of Thiolated Kappa-Carrageenan

PropertyNative Kappa-CarrageenanThiolated Kappa-Carrageenan (κ-CA-SH)Improvement FactorReference
Dynamic Viscosity with Mucus (within 4 hours)BaselineIncreasedUp to 4.4-fold sigmaaldrich.cnnih.gov
Residence Time on Intestinal MucosaBaselineProlonged6.4-fold sigmaaldrich.cnnih.gov
Maximum Detachment Force (Buccal Mucosa)BaselineIncreasedUp to 2.7-fold nih.govresearchgate.net
Total Work of Adhesion (Intestinal Mucosa)BaselineIncreasedUp to 7.7-fold nih.govresearchgate.net

Phosphorylation: Phosphoryl groups can be introduced to carrageenan. Phosphorylation of kappa-carrageenan oligosaccharides has been reported to improve their anti-cancer and immunomodulation properties, as well as enhance their antioxidant activity. marinomed.comresearchgate.netnih.gov Phosphorylation of low-molecular-weight kappa-carrageenan can be achieved by treatment with POCl₃ in formamide (B127407) using pyridine (B92270) as a cosolvent. researchgate.net

Oversulfation and Altered Sulfation Patterns

The degree and pattern of sulfation are critical determinants of carrageenan properties. Oversulfation, the introduction of additional sulfate groups, generally increases the negative charge density of the polysaccharide. This can significantly impact anticoagulant activity, with oversulfated kappa-carrageenan showing substantially higher anticoagulant activity compared to the native form. umag.clresearchgate.net Regioselective sulfation, where sulfate groups are introduced at specific positions, can also modulate biological activities. umag.clmdpi.com For instance, sulfate at C2 of the β-D-GalAp units in carrageenan has a stronger anticoagulant action than sulfate at C4. marinomed.com

Oxidation and Cationization Processes

Oxidation: Oxidation of carrageenans, often targeting hydroxyl groups (e.g., at C-6), can introduce aldehyde or carboxyl groups. Oxidation of kappa-carrageenan has been shown to improve the mechanical properties and reduce the viscosity of carrageenan-based hydrogels. acs.orgmdpi.com Partially oxidized kappa-carrageenan at C-6 has demonstrated better antiviral activity against certain herpes simplex viruses than fully oxidized ones. sci-hub.seconicet.gov.ar The introduction of aldehyde groups via oxidation can provide flexibility and strengthen interactions with other materials. acs.org

Cationization: Cationization involves the introduction of permanent positive charges, typically quaternary ammonium (B1175870) groups, onto the carrageenan backbone. This modification results in amphoteric products containing both original sulfate groups and introduced cationic groups. conicet.gov.ar Cationization of kappa-carrageenan can improve its solubility in cold water and enhance its interaction in drug delivery systems. nih.gov The presence of cationic groups leads to ionic crosslinking, which can affect the mechanical properties of carrageenan derivatives, potentially leading to higher deformation and lower Young moduli compared to native carrageenans. conicet.gov.ar

Interactive Table 3: Mechanical Properties of Cationized Kappa-Carrageenan Films

PropertyNative Kappa-Carrageenan FilmCationized Kappa-Carrageenan FilmChangeReference
Strain at BreakLowerHigherIncreased more than twofold to fivefold conicet.gov.ar
Young ModulusHigherLowerDecreased significantly conicet.gov.ar

Structure-Property Relationships in Chemically Modified Alpha-Carrageenan Derivatives

The inherent properties of carrageenans, a family of linear sulfated polysaccharides extracted from red seaweeds, are largely dictated by their chemical structure, including the type and position of glycosidic linkages, the degree and pattern of sulfation, and the presence of 3,6-anhydrogalactose residues. Chemical modification of carrageenan polysaccharides offers a powerful strategy to tailor these properties, leading to derivatives with enhanced or altered physicochemical characteristics and biological activities sci-hub.seresearchgate.netnih.gov. While extensive research has focused on the modifications of kappa (κ-), iota (ι-), and lambda (λ-)-carrageenans, studies on chemically modified alpha (α)-carrageenan derivatives, such as pyruvylated α-carrageenan, also highlight significant structure-property relationships mdpi.com.

Chemical modification methods applied to carrageenans, and potentially applicable or studied for alpha-carrageenan derivatives, include carboxymethylation, thiolation, acetylation, phosphorylation, oversulfation, oxidation, and cationization sci-hub.seresearchgate.netnih.govmdpi.com. These modifications can introduce new functional groups, alter charge density, change molecular weight through depolymerization, or modify hydrophobicity researchgate.netmdpi.com. The resulting changes in chemical structure directly influence the polysaccharide's behavior in solution and in the solid state, impacting properties crucial for various applications.

Enhanced Physicochemical Properties of Derivatives

Chemical modifications of carrageenans, including potentially alpha-carrageenan derivatives, have been shown to enhance a range of physicochemical properties. For instance, modifications can significantly impact rheological properties such as viscosity and gelling behavior. The presence and distribution of sulfate groups are critical determinants of gelling properties; higher sulfate content generally leads to lower gelling temperatures and reduced gel strength, as seen when comparing kappa-carrageenan (one sulfate per disaccharide) to iota-carrageenan (two sulfates) and lambda-carrageenan (three sulfates, non-gelling) nih.govsemanticscholar.orgwikipedia.org. Modifications like oversulfation can further influence these characteristics researchgate.net.

The introduction of hydrophobic groups through alkylation, for example, can lead to amphiphilic carrageenan derivatives. Studies on alkylated kappa-carrageenan derivatives have demonstrated enhanced emulsifying power and increased amphiphilic character with a higher degree of substitution mdpi.com. This suggests that similar modifications to alpha-carrageenan could yield derivatives with improved interfacial properties, useful in stabilization applications.

Thermal stability and water retention capacity are other properties affected by chemical modification. While some modifications, such as maleic anhydride (B1165640) modification of kappa-carrageenan, have been reported to decrease thermal stability, they can simultaneously influence properties like gel strength and dehydration rate nih.gov. Enhanced water holding capacity in carrageenan gels is desirable for applications requiring stable tissue morphology and soft elastic characteristics nih.gov.

The molecular weight of carrageenan derivatives is also a key factor influencing physicochemical properties. Depolymerization, which can occur during some chemical modification processes, leads to lower molecular weight products with altered viscosity and gelling capabilities mdpi.commarinomed.commdpi.com. Lower molecular weight carrageenan fragments have shown improved biological activities, though this falls outside the scope of physicochemical properties as defined by the user's instructions marinomed.com.

The specific type and extent of chemical modification dictate the magnitude and nature of the property changes. Table 1 provides a conceptual overview of how different modification types can influence key physicochemical properties, based on findings from various carrageenan types, including implications for alpha-carrageenan derivatives.

Modification TypePotential Impact on ViscosityPotential Impact on Gel StrengthPotential Impact on SolubilityPotential Impact on Emulsifying PropertiesPotential Impact on Thermal Stability
Sulfation (Oversulfation)Can decrease (higher charge repulsion) semanticscholar.orgCan decrease (inhibits helix formation) semanticscholar.orgCan increase (higher hydrophilicity) semanticscholar.orgmdpi.comPotential impact (depends on charge distribution)Variable
DesulfationCan increase (reduced repulsion)Can increase (promotes helix formation)Can decrease (reduced hydrophilicity)Potential impactVariable
CarboxymethylationCan increase (increased charge and hydration)VariableCan increasePotential impactVariable
ThiolationVariablePotential for crosslinking/gelationVariablePotential impactVariable
AcetylationVariableVariableCan decrease (increased hydrophobicity)Can increase (amphiphilicity)Variable
PhosphorylationVariableVariableCan increasePotential impactVariable
OxidationCan decrease (chain scission) researchgate.netCan decreaseCan increasePotential impactCan decrease nih.gov
CationizationVariableVariableCan increaseCan increaseVariable
Alkylation (Hydrophobic)VariableVariableCan decrease (increased hydrophobicity)Can significantly increase mdpi.comVariable
DepolymerizationCan significantly decrease mdpi.commdpi.comCan significantly decrease mdpi.comCan increaseVariableVariable

Note: This table summarizes potential impacts based on general carrageenan modification studies. The specific outcome for alpha-carrageenan derivatives would depend on the exact structure and modification conditions.

Impact on Conformation and Intermolecular Interactions

The chemical structure of carrageenan, including modifications, profoundly influences its conformation and how it interacts with itself and other molecules. Carrageenans, particularly kappa and iota types which contain 3,6-anhydrogalactose, are known to form ordered helical structures in solution, which are crucial for their gelling properties mdpi.comresearchgate.netptgab.com. The presence of the 3,6-anhydro bridge is key for the formation of these helices nih.govresearchgate.net. Alpha-carrageenan, depending on its specific structure (e.g., the presence or absence of the 3,6-anhydro bridge and sulfation pattern), would similarly exhibit conformations dictated by these features. Pyruvylated alpha-carrageenan, for instance, contains 3,6-anhydro-α-D-galactopyranosyl 2-sulfate units alternating with pyruvylated β-D-galactopyranosyl units mdpi.com. The presence of the anhydro bridge in this repeating unit suggests a propensity for ordered structures, although the pyruvate (B1213749) modification could influence the specifics of helix formation and stability.

Chemical modifications can alter the flexibility and charge distribution along the carrageenan backbone, thereby impacting its preferred conformation and ability to self-associate or interact with other molecules. For example, increasing the sulfate content (oversulfation) increases the negative charge density, leading to greater electrostatic repulsion between polymer chains. This increased repulsion can hinder the formation of double helices or promote a more extended coil conformation, affecting gelling and viscosity semanticscholar.orgresearchgate.net. Conversely, modifications that reduce charge density or introduce hydrophobic regions can promote chain association through reduced electrostatic repulsion or increased hydrophobic interactions mdpi.com.

Intermolecular interactions, such as hydrogen bonding, electrostatic interactions with cations (like K⁺ for kappa-carrageenan and Ca²⁺ for iota-carrageenan), and interactions with proteins, are fundamental to carrageenan's functional properties, particularly gelation and thickening semanticscholar.orgwikipedia.orgmdpi.comptgab.com. Chemical modifications can modulate these interactions. For example, altering the sulfate pattern or introducing cationic groups can change the specificity and strength of binding to counterions or charged proteins marinomed.comptgab.commdpi.com. The ability of carrageenans to interact with proteins is significant in many applications, and modifications can enhance or reduce this reactivity ptgab.com.

The conformation of the carrageenan chain also influences its interaction with other polymers, such as proteins. Studies have shown that the conformation of carrageenan (coil vs. helix) can affect the stoichiometry and nature of complexes formed with proteins like lysozyme (B549824) or β-casein nih.gov. Modifications that stabilize or destabilize helical structures in alpha-carrageenan derivatives would thus be expected to influence their interactions with other components in a system.

Biotechnological Applications of Carrageenans: Functional Mechanisms and Research Areas

Functional Roles as Gelling, Thickening, and Stabilizing Agents

Carrageenans are extensively used in food and cosmetic systems, as well as industrial formulations, to control texture, viscosity, and stability wikipedia.orgwikipedia.orgfishersci.ca. Their ability to perform these roles is directly related to their molecular structure and their interactions with water, ions, and other components like proteins uni.luwikipedia.org.

Mechanisms in Food and Cosmetic Systems

In food and cosmetic systems, carrageenans function through distinct mechanisms to impart desired textures and stability. Kappa- and iota-carrageenans are known for their gelling properties, while lambda-carrageenan primarily acts as a thickener uni.luwikipedia.orgfishersci.ca.

The gelling mechanism of kappa- and iota-carrageenans involves a coil-to-helix transition upon cooling of a hot solution nih.govuni.lusci-hub.se. In hot solutions, carrageenan chains exist as random coils due to electrostatic repulsion from sulfate (B86663) groups fishersci.ca. As the temperature decreases, these chains form double-helical structures nih.govuni.lu. Further cooling, particularly in the presence of specific cations, leads to the aggregation of these double helices, forming a three-dimensional gel network nih.govuni.lu. The presence of 3,6-anhydrogalactose units is beneficial for the gelling properties of kappa- and iota-carrageenans fishersci.ca.

The type of gel formed depends on the carrageenan type and the cations present uni.luwikipedia.org. Kappa-carrageenan forms rigid and brittle gels, particularly in the presence of potassium ions (K⁺) uni.luwikipedia.org. Potassium ions fit into the carrageenan double helix, neutralizing sulfate groups and allowing helices to aggregate mpg.de. Iota-carrageenan, on the other hand, forms softer, more elastic gels, which are favored by the presence of calcium ions (Ca²⁺) uni.luwikipedia.org. Calcium ions facilitate the formation of a stable three-dimensional network wikipedia.org. Lambda-carrageenan, with a higher sulfate content and lacking the 3,6-anhydro bridge, does not typically form gels but increases the viscosity of the medium nih.govwikipedia.org.

In milk systems, carrageenans also interact with proteins, particularly casein micelles wikipedia.orgwikipedia.org. This interaction, primarily driven by electrostatic forces between the negatively charged sulfate groups on carrageenan and positively charged regions on proteins, contributes to enhanced stabilizing abilities and can prevent syneresis uni.luwikipedia.org.

In cosmetics, carrageenans serve as emulsifiers, thickeners, hydrators, and stabilizers wikipedia.org. Their hydrophilic nature allows them to bind water, increasing viscosity and preventing the separation of phases in products like lotions and creams uni.luwikipedia.org. The thickening property helps maintain the form of products such as shampoos and face masks wikipedia.org.

Rheological Control in Industrial Formulations

Carrageenans are valuable rheology modifiers in various industrial formulations, controlling viscosity and non-Newtonian behavior like shear thinning fishersci.ca. The rheological properties of carrageenan solutions are influenced by factors such as concentration, ionic strength, temperature, and the presence of other macromolecules fishersci.canih.gov.

The increase in viscosity by carrageenans can be attributed to their ability to bind water and form a network within the aqueous phase, which helps in suspending particles and stabilizing emulsions and suspensions uni.luscitoys.com. In gelling carrageenans like kappa, the formation of the helical network significantly increases viscosity and elasticity wikipedia.orgnih.gov.

Research on kappa-carrageenan and locust bean gum mixtures, for instance, demonstrates how combining hydrocolloids can modify rheological characteristics and create a range of textures wikipedia.org. Studies involving rheological measurements, such as oscillatory shear flow, are used to monitor the viscoelastic evolution during the sol-gel transition and evaluate gel properties wikipedia.orguni.lu. The critical gel temperature can be determined through rheological temperature ramps uni.lu.

Carrageenans are used in formulations like paints and inks for viscosity control fishersci.ca. Their ability to adjust rheology is also exploited in pharmaceutical formulations for topical applications, where they can influence viscoelastic properties and potentially enhance the permeation of active compounds guidetopharmacology.org.

Advanced Material Science Applications

The unique properties of carrageenans, including their gelling ability, biocompatibility, and anionic nature, make them suitable for advanced material science applications, particularly in the development of polymer matrices and carrier systems nih.govfishersci.ca.

Polymer Matrices for Encapsulation Systems

Carrageenans, especially kappa-carrageenan, are utilized as polymer matrices for encapsulation systems due to their ability to form hydrogels through thermal or ion-induced gelation fishersci.comdaneshyari.com. This hydrogel formation provides a protective matrix that can encapsulate various substances, including bioactive compounds, flavors, and even fertilizers fishersci.comdaneshyari.comnih.gov.

The encapsulation mechanism often involves entrapping the substance within the three-dimensional network formed by the carrageenan gel daneshyari.comnih.gov. For instance, in controlled-release fertilizer applications, the carrageenan hydrogel controls the rate of nutrient dissolution by regulating water penetration daneshyari.com. The release mechanism from such matrices can follow diffusion-controlled models, where the substance diffuses through the polymer network daneshyari.comucdavis.edu.

Research findings indicate that increasing carrageenan concentration can enhance encapsulation efficiency by forming a more robust protective matrix fishersci.com. For example, in the encapsulation of protein hydrolysates, increasing carrageenan concentration from 1% to 3% significantly improved encapsulation efficiency fishersci.com.

Interactive Table 1: Encapsulation Efficiency at Different Carrageenan Concentrations fishersci.com

Carrageenan Concentration (%)Encapsulation Efficiency (%)
173.31
282.51
384.96

The gelation process, crucial for encapsulation, involves the coil-to-helix transition and subsequent aggregation of carrageenan chains, often facilitated by cations nih.govfishersci.ca. This forms a stable network that can retain the encapsulated material daneshyari.com.

Carriers and Stabilizers in Micro/Nanoparticle Systems

Carrageenans also function as carriers and stabilizers in micro- and nanoparticle systems, particularly in drug delivery and other applications nih.govfishersci.cawikipedia.org. Their anionic nature allows them to interact with positively charged polymers or active ingredients, facilitating the formation of complexes and stable dispersions nih.govuni.lu.

In the development of carrageenan-based nanoparticles, methods like ionic gelation or polyelectrolyte complex formation are commonly employed by mixing carrageenan with cationic polymers such as chitosan (B1678972) nih.gov. Electrostatic interaction is a primary mechanism involved in incorporating proteins or drugs into these complexes nih.gov.

Carrageenan's ability to increase the viscosity of the continuous phase is a key mechanism for stabilizing Pickering emulsions, preventing droplet aggregation nih.gov. Studies have shown that carrageenan can enhance emulsion stability by increasing the viscosity of the mobile phase scitoys.com. Furthermore, specific interactions, such as hydrogen bonding in kappa-carrageenan emulsions, can provide superior resistance to creaming nih.gov.

Carrageenan hydrogels have also been explored as eco-friendly agents for reducing and stabilizing nanoparticles during synthesis, influencing their size and shape ebi.ac.uk. The structural features of carrageenan, including the distribution of hydroxyl, sulfate, and glycosidic groups, contribute to their effectiveness as stabilizing agents in nanoparticle synthesis ebi.ac.uk.

Biological Activity of Carrageenan Polysaccharides

Beyond their functional properties, carrageenan polysaccharides exhibit a range of biological activities, which have been investigated in various research areas, excluding human clinical outcomes nih.gov. These activities are influenced by their chemical structure, including the degree of sulfation and molecular weight guidetopharmacology.org.

Carrageenans have demonstrated antiviral activity, primarily by preventing the binding of viruses to cells nih.govguidetopharmacology.org. Research has shown activity against viruses such as human rhinoviruses, influenza A virus, herpes simplex virus (HSV-2), and human papillomavirus (HPV) in in vitro and in vivo studies nih.gov. For example, carrageenan has been shown to be highly effective against HPV in cell culture tests, acting by preventing virion binding nih.gov.

Antibacterial effects of carrageenans have also been reported, with the ability to inhibit infections caused by a variety of bacteria nih.gov.

Studies in animal models have explored the potential of carrageenans in addressing conditions like hyperlipidemia, showing a significant reduction in serum cholesterol concentration nih.gov. Carrageenans can also present biological activity in the gastrointestinal tract nih.gov.

Anticoagulant and antithrombotic activities have been observed for carrageenans fishersci.canih.gov. Additionally, research indicates potential antitumor and immunomodulating properties fishersci.canih.gov. The antioxidant activity of carrageenan and its derivatives has also been evaluated, with findings suggesting that lower molecular weight carrageenans may exhibit higher antioxidant activity nih.gov.

Interactive Table 2: Examples of Biological Activities of Carrageenans (Excluding Human Clinical Outcomes) fishersci.canih.gov

Biological ActivityObserved Effects / Research Area
AntiviralInhibition of viral binding (e.g., HSV-2, HPV, influenza A)
AntibacterialInhibition of bacterial infections
AntihyperlipidemicReduction in serum cholesterol (animal studies)
AnticoagulantDemonstrated activity
AntithromboticDemonstrated activity
AntitumorPotential activity
ImmunomodulatingPotential activity
AntioxidantScavenging activity against radicals (in vitro), linked to MW

These biological activities highlight the potential of carrageenans in various non-clinical applications and research areas.

In Vitro and In Vivo Biological Interactions

Carrageenans have demonstrated a variety of biological activities in experimental settings. These include antiviral, antibacterial, anticoagulant, antioxidant, antihyperlipidemic, and antitumor properties. marinomed.commdpi.commdpi.com Studies have investigated the effects of carrageenans against various viruses, including herpes simplex virus (HSV), human papillomavirus (HPV), and influenza viruses, in both in vitro and in vivo models. marinomed.comnih.gov The antiviral mechanism is often associated with the ability of these sulfated polysaccharides to interfere with the early stages of viral replication, such as blocking viral attachment to host cells. nih.gov

Furthermore, carrageenan oligosaccharides have shown cytotoxic effects against certain cell lines. For instance, the alpha-carrageenan disaccharide has demonstrated cytotoxic effects against murine melanoma cells (B16-F10) in in vitro studies. mdpi.com The biocompatibility of carrageenan-based hydrogels has also been evaluated in both in vitro and in vivo contexts, indicating their potential for various biomedical applications. researchgate.net

Immunomodulatory Properties (mechanistic studies in non-human models)

Carrageenans are known to possess immunomodulatory properties. marinomed.commdpi.comresearchgate.net Mechanistic studies in non-human models have provided insights into these effects. Carrageenan has been utilized as an inflammatory and adjuvant agent in experimental animal models to investigate immune processes and evaluate the activity of anti-inflammatory compounds. nih.gov For example, intramuscular injection of lambda-carrageenan in rats has been shown to induce chronic inflammation, serving as a model for studying anti-inflammatory and immunomodulatory properties. nih.gov

Studies in mice have explored the potential of carrageenan oligosaccharides to enhance tumor immunity and cell-mediated immunity, suggesting their potential as adjuvants in cancer immunotherapy. marinomed.commdpi.com Dietary supplementation with carrageenan has also been investigated in non-human models, such as Pacific white shrimp, where it improved survival rates against viral infection, suggesting a potential to enhance immune response and resistance to infections. consensus.app

Potential for Biosensing and Diagnostic Tool Development

The unique properties of carrageenans also lend themselves to the development of biosensing and diagnostic tools. Research has explored the use of carrageenan in biosensor applications, particularly for the detection of specific carrageenan types. A potentiometric biosensor has been developed for the rapid determination of kappa-carrageenan. nih.govplos.orgresearchgate.net This biosensor utilizes immobilized cells of the marine bacterium Pseudomonas carrageenovora, which produce enzymes capable of degrading kappa-carrageenan. nih.govplos.org The enzymatic breakdown leads to the production of protons, which are then detected by a hydrogen ion-selective electrode, allowing for the quantification of kappa-carrageenan concentration. plos.org This type of biosensor demonstrates good selectivity towards kappa-carrageenan compared to other types like iota and lambda carrageenans. nih.govplos.org

Beyond detecting carrageenan itself, carrageenan has also been investigated for its potential in detecting other biological targets. For instance, carrageenan has been explored as a potential molecular probe for the detection of SARS-CoV-2, demonstrating its capacity to bind to the virus. mdpi.com

Environmental and Industrial Biotechnology Research

Carrageenans are integral to marine ecosystems and are also a significant resource for industrial biotechnology. Research in this area focuses on sustainable sourcing and novel applications through bioprocessing.

Sustainable Production Methods for Carrageenan

The primary source of commercial carrageenan is red seaweed, with species like Kappaphycus alvarezii and Eucheuma being extensively cultivated. frontiersin.orgindonesiaseaweed.commarinalg.org Sustainable production methods are crucial to meet the growing global demand while minimizing environmental impact. Aquaculture-based seaweed farming is the dominant method of production, accounting for a large percentage of the global supply. frontiersin.orgmarinalg.org Field cultivation is considered a sustainable approach for carrageenan production. mdpi.com Initiatives and programs are in place to promote sustainable practices in red seaweed harvesting and cultivation, aiming to improve the livelihoods of producers, support local communities, and conserve the marine environment. marinalg.orgcargill.com These programs often focus on providing training on sustainable practices and improving access to markets for seaweed farmers. cargill.com

Enzymatic Bioconversion for Value-Added Products

Enzymatic bioconversion of carrageenans is an active area of research for producing value-added products, particularly oligosaccharides with potential bioactivities. Marine bacteria play a key role in the natural degradation of carrageenans in the marine environment, possessing the necessary enzymatic machinery. asm.orgasm.orgnih.gov Enzymes such as carrageenases and sulfatases are involved in breaking down the complex carrageenan structure into smaller oligosaccharides and monosaccharides like 3,6-anhydro-D-galactose and D-galactose. asm.orgacs.orgresearchgate.netfrontiersin.orgresearchgate.net

Enzymatic hydrolysis is often preferred over chemical methods for producing carrageenan oligosaccharides due to its specificity and the ability to generate products with uniform molecular mass. frontiersin.orgresearchgate.net This process is considered a promising and sustainable approach for converting red algal biomass into valuable biomolecules. acs.orgresearchgate.net Research is ongoing to identify and characterize novel enzymes from marine microbes that can efficiently degrade different types of carrageenans. asm.orgacs.org

Role in Marine Ecosystem Carbon Cycling

Red macroalgae, which produce carrageenans as a major component of their cell walls, are significant primary producers in coastal ecosystems and contribute substantially to the photosynthetically fixed carbon in the marine environment. nih.govasm.orgasm.org The degradation of these polysaccharides by marine heterotrophic bacteria is a critical process in the marine carbon cycle. nih.govasm.orgasm.orgnih.gov These bacteria possess specialized polysaccharide utilization loci (PULs) that encode the enzymes required for carrageenan catabolism. nih.govasm.org The breakdown of carrageenans by marine bacteria facilitates the recycling of carbon within the marine ecosystem, supporting bacterial growth and influencing carbon fluxes. nih.govasm.orgasm.org Understanding the molecular mechanisms underlying carrageenan utilization by marine bacteria provides valuable insights into their intricate roles in polysaccharide cycling in marine environments. nih.govasm.org

Future Directions in Alpha Carrageenan Research

Development of Novel Characterization Techniques

Precise structural characterization of alpha-carrageenan is crucial for understanding its properties and potential applications. Future research aims to develop and refine advanced analytical techniques that can provide more detailed insights into its molecular structure, including the distribution of sulfate (B86663) groups and the presence of anhydro-galactose units. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography methods are continuously being improved for polysaccharide analysis. For instance, 1H and 13C high-resolution NMR spectroscopy is already applied in carrageenan research to study structure and composition nih.gov. Mass spectrometry methods like matrix-assisted laser desorption/ionization and electrospray ionization are also commonly used for determining molecular weight and structural features of sulfated polysaccharides e-algae.org. Further separation based on molecular size can enhance the accuracy of characterization results e-algae.org. Fourier transform infrared (FTIR) spectroscopy is utilized to analyze chemical bonds and functional groups, aiding in the identification of sulfate esters and glycosidic linkages, which provides insights into the molecular structure of sulfated polysaccharides e-algae.org. The application of these and other emerging techniques, potentially combined with computational approaches, will be vital for a comprehensive understanding of alpha-carrageenan's complex structure.

Elucidation of Undiscovered Biosynthetic and Catabolic Enzymes

The biosynthesis of carrageenans in red algae is a complex process involving several enzymatic steps, including sulfotransferases and galactosyltransferases in the early stages, and galactose-6-sulfurylase and galactose-2,6-sulfurylase in later stages frontiersin.org. While some enzymes involved in carrageenan metabolism have been identified, the specific enzymes responsible for the synthesis and complete catabolism of alpha-carrageenan are not yet fully characterized. Research is ongoing to identify and elucidate the function of these undiscovered enzymes. Genomic and transcriptomic data from carrageenophyte red seaweeds and marine bacteria capable of degrading carrageenans are valuable resources for identifying potential enzyme candidates europa.euresearchgate.net. For example, studies on marine bacteria like Zobellia galactanivorans and Flavobacterium algicola have provided insights into carrageenan catabolic pathways and the enzymes involved, such as glycoside hydrolases and sulfatases researchgate.netnih.gov. Understanding these enzymatic pathways at a molecular level could enable controlled enzymatic modification or production of alpha-carrageenan and its derivatives with tailored properties. Heterologous expression of identified genes is a key step in characterizing the activity of these enzymes europa.eu.

Exploration of Hybrid Alpha-Carrageenan Structures and Their Unique Properties

Naturally occurring carrageenans often exist as hybrid structures, containing repeating units of different carrageenan types within the same polymer chain nih.govresearchgate.net. The properties of these hybrid carrageenans can differ significantly from those of pure forms. Research into hybrid alpha-carrageenan structures, where alpha-carrageenan units are combined with kappa, iota, or lambda units, is an emerging area. Studies on kappa/iota-hybrid carrageenans have shown a relationship between their functionality and the kappa/iota ratio, with higher kappa content leading to increased gel strengths researchgate.net. The distribution of different carrabiose (B1173923) moieties within hybrid structures also influences their properties researchgate.net. Exploring the formation, structure, and properties of hybrid polymers incorporating alpha-carrageenan units could lead to the discovery of novel materials with unique rheological, gelling, or biological characteristics not found in single-type carrageenans. Techniques like NMR spectroscopy are valuable for characterizing the composition of these hybrid structures researchgate.netmdpi.com. Understanding the relationship between the molecular weight and elastic properties of hybrid carrageenan hydrogels is also an area of ongoing research mdpi.com.

Q & A

Q. What standardized methodologies are recommended for characterizing the purity and molecular weight of α-Carrageenan in academic studies?

To ensure accurate characterization, researchers should employ size-exclusion chromatography with multi-angle light scattering (SEC-MALS) for molecular weight distribution analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm sulfate group positioning and purity. Fourier-transform infrared (FTIR) spectroscopy can validate structural integrity. Experimental protocols must detail solvent conditions (e.g., 0.1M NaCl for SEC) and calibration standards (e.g., pullulan for SEC-MALS) to enable reproducibility .

Q. How can researchers optimize α-Carrageenan extraction protocols to minimize variability in polymer yield and sulfation patterns?

Methodological optimization involves systematic testing of extraction variables:

  • Temperature : 60–90°C for seaweed biomass pretreatment.
  • pH : Alkaline conditions (pH 9–11) to enhance sulfate retention.
  • Ion exchange : Use KCl precipitation to isolate κ/ι fractions, followed by dialysis to remove impurities. Documenting raw material sourcing (e.g., Chondrus crispus vs. Eucheuma species) and seasonal variations in algal sulfate content is critical .

Q. What validated assays are used to assess α-Carrageenan’s gelation kinetics in vitro?

Dynamic oscillatory rheometry (strain-controlled) under controlled cooling (e.g., 80°C → 20°C at 1°C/min) with 0.1–0.3M KCl is standard. Parameters like storage modulus (G') and gelation temperature should be cross-validated with differential scanning calorimetry (DSC) to correlate thermal transitions with network formation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in α-Carrageenan’s reported bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects)?

  • Controlled variables : Isolate polymer charge density (via sulfate:hydroxyl ratio) and molecular weight using fractionation techniques.
  • Model systems : Compare in vitro immune cell assays (e.g., RAW 264.7 macrophages) with in vivo rodent models, controlling for gut microbiota interactions (e.g., germ-free mice).
  • Dose-response analysis : Test 0.1–100 µg/mL ranges to identify threshold effects .

Q. What statistical frameworks are suitable for analyzing conflicting data on α-Carrageenan’s rheological behavior under physiological ionic strengths?

  • Multivariate regression : Correlate ionic strength (Na⁺, Ca²⁺) with viscoelastic properties (G', G'').
  • Principal component analysis (PCA) : Identify latent variables (e.g., polymer entanglement vs. ion bridging) driving gel strength discrepancies.
  • Power analysis : Ensure sample sizes (n ≥ 6) are sufficient to detect ≥20% differences in modulus values .

Q. How can researchers differentiate between α-Carrageenan’s direct antimicrobial activity and indirect effects mediated by biofilm disruption?

  • Biofilm assays : Use crystal violet quantification in Pseudomonas aeruginosa with/without pre-treatment with viscosity-neutral oligocarrageenans.
  • Transcriptomic profiling : Compare gene expression in pathogens exposed to intact vs. enzymatically degraded α-Carrageenan (e.g., κ-carrageenase digestion).
  • Control for endotoxins : Validate purity via Limulus amebocyte lysate (LAL) testing to exclude LPS contamination artifacts .

Q. What strategies address reproducibility challenges in α-Carrageenan-based drug delivery studies across laboratories?

  • Material standardization : Source USP-grade α-Carrageenan with certificates of analysis for sulfate content (18–22%).
  • Cross-lab validation : Share identical batches for hydrogel swelling studies under harmonized pH/temperature conditions.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw rheology data in repositories like Zenodo .

Methodological Guidance

Q. What ethical and practical considerations apply when designing animal studies to evaluate α-Carrageenan’s gastrointestinal toxicity?

  • 3Rs compliance : Use ex vivo intestinal organoids for preliminary screening to reduce rodent usage.
  • Dose justification : Base maximum tolerated dose (MTD) on OECD Guideline 423, monitoring biomarkers like fecal calprotectin.
  • Peer review : Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. How should researchers integrate conflicting literature on α-Carrageenan’s immunomodulatory mechanisms into a coherent theoretical framework?

  • Systematic reviews : Use PRISMA guidelines to synthesize in vitro/in vivo evidence, highlighting model-specific limitations (e.g., immortalized cell lines vs. primary cells).
  • Mechanistic modeling : Develop computational models (e.g., molecular dynamics simulations) to predict TLR4/MD2 receptor binding affinities across polymer conformations .

Q. What steps ensure rigorous validation of α-Carrageenan’s role in 3D bioprinting applications?

  • Printability metrics : Quantify shear-thinning behavior (n-value ≤ 0.3) and post-printing shape fidelity via micro-CT.
  • Biological validation : Co-culture with fibroblasts (NIH/3T3) to assess cell viability/proliferation using ISO 10993-5 standards.
  • Cross-validation : Compare with alginate-based bioinks using ANOVA with Tukey post-hoc testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.